5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one
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Overview
Description
5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one is a spirocyclic compound that features a unique structural motif combining a dithiolane ring and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one typically involves the formation of the spirocyclic structure through a series of reactions. One common method is the reaction of isoquinoline derivatives with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
- Spiro[1,3-dioxolane-2,6’-isoquinolin]-5’-one
- Spiro[1,3-dithiane-2,6’-isoquinolin]-5’-one
- Spiro[1,3-oxathiane-2,6’-isoquinolin]-5’-one
Comparison: 5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one is unique due to the presence of the dithiolane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the dithiolane ring can undergo specific oxidation and reduction reactions that are not possible with dioxolane or oxathiane rings .
Properties
CAS No. |
6880-18-8 |
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Molecular Formula |
C11H9NOS2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
spiro[1,3-dithiolane-2,6'-isoquinoline]-5'-one |
InChI |
InChI=1S/C11H9NOS2/c13-10-9-2-4-12-7-8(9)1-3-11(10)14-5-6-15-11/h1-4,7H,5-6H2 |
InChI Key |
IJCZNBZLDZFJGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2(S1)C=CC3=C(C2=O)C=CN=C3 |
Origin of Product |
United States |
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